molecular formula C10H30O4 B1665534 Dicyclohexyl adipate CAS No. 849-99-0

Dicyclohexyl adipate

Cat. No.: B1665534
CAS No.: 849-99-0
M. Wt: 310.4 g/mol
InChI Key: UTGUHFOMNVLJSL-UHFFFAOYSA-N
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Description

Dicyclohexyl adipate is an organic compound with the chemical formula C18H30O4. It is an ester derived from adipic acid and cyclohexanol. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of plastic materials. It is also utilized in various industrial applications due to its chemical stability and low toxicity.

Safety and Hazards

Dicyclohexyl adipate is mildly toxic by ingestion and intraperitoneal routes . It has been associated with experimental teratogenic and reproductive effects . When heated to decomposition, it emits acrid smoke and fumes . According to the European Chemicals Agency (ECHA), this substance causes serious eye irritation, causes skin irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclohexyl adipate can be synthesized through the esterification of adipic acid with cyclohexanol. The reaction typically involves heating adipic acid and cyclohexanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion. The general reaction is as follows:

Adipic Acid+2CyclohexanolDicyclohexyl Adipate+Water\text{Adipic Acid} + 2 \text{Cyclohexanol} \rightarrow \text{this compound} + \text{Water} Adipic Acid+2Cyclohexanol→Dicyclohexyl Adipate+Water

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes with phase-transfer catalysis to enhance the reaction rate and yield. For example, the use of methyl trioctyl ammonium chloride as a phase-transfer catalyst can achieve a 90-95% conversion rate at temperatures between 80-90°C over 90-120 minutes .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl adipate primarily undergoes hydrolysis and transesterification reactions.

    Hydrolysis: In the presence of water and a catalyst, this compound can be hydrolyzed back into adipic acid and cyclohexanol. This reaction is often catalyzed by acids or bases.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol. For example, this compound can react with methanol to form methyl adipate and cyclohexanol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.

    Transesterification: Alcohols such as methanol or ethanol, often in the presence of a catalyst like sodium methoxide.

Major Products

    Hydrolysis: Adipic acid and cyclohexanol.

    Transesterification: Methyl adipate (or other esters) and cyclohexanol.

Scientific Research Applications

Dicyclohexyl adipate has a wide range of applications in scientific research and industry:

    Chemistry: Used as a plasticizer in the production of flexible polymers and resins.

    Biology: Employed in the formulation of biocompatible materials for medical devices.

    Medicine: Investigated for its potential use in drug delivery systems due to its low toxicity and biocompatibility.

    Industry: Utilized in the manufacture of coatings, adhesives, and sealants to enhance flexibility and durability.

Comparison with Similar Compounds

Similar Compounds

    Diethyl adipate: Another ester of adipic acid, but with ethyl groups instead of cyclohexyl groups.

    Dibutyl adipate: Similar structure but with butyl groups.

    Di(2-ethylhexyl) adipate: Commonly used plasticizer with longer alkyl chains.

Uniqueness

Dicyclohexyl adipate is unique due to its cyclohexyl groups, which provide a balance between flexibility and rigidity. This makes it particularly useful in applications where both properties are desired, such as in high-performance polymers and biocompatible materials.

Properties

IUPAC Name

dicyclohexyl hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O4/c19-17(21-15-9-3-1-4-10-15)13-7-8-14-18(20)22-16-11-5-2-6-12-16/h15-16H,1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGUHFOMNVLJSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)CCCCC(=O)OC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061212
Record name Dicyclohexyl adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849-99-0
Record name 1,6-Dicyclohexyl hexanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adipic acid dicyclohexyl ester
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000849990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ergoplast ADC
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4199
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexanedioic acid, 1,6-dicyclohexyl ester
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Record name Dicyclohexyl adipate
Source EPA DSSTox
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Record name Dicyclohexyl adipate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.548
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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